molecular formula C8H9N5O2 B2725091 Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6841-01-6

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B2725091
CAS No.: 6841-01-6
M. Wt: 207.193
InChI Key: QJDZRXLGQGLJIY-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazolo[5,1-c]Triazine Chemistry

The development of pyrazolo-triazine derivatives originated in the mid-20th century with the exploration of fused heterocycles for antiviral and anticancer applications. Early work focused on simple triazine systems, but the integration of pyrazole rings emerged as a strategy to enhance electronic diversity and binding affinity. The pyrazolo[5,1-c]triazine core gained prominence in the 2000s following breakthroughs in regioselective annulation, enabling precise control over ring fusion positions. For instance, Giovanna Ciciani’s 2008 synthesis of pyrazolo[5,1-c]pyrido[4,3-e]triazines demonstrated the feasibility of combining triazines with bicyclic systems, laying groundwork for later derivatives like ethyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate.

A pivotal advancement occurred with the introduction of sulfonamide and carboxylate substituents, which improved solubility and target selectivity. Mojzych et al. demonstrated that replacing methylsulfanyl groups with methylsulfonyl moieties at the C5 position facilitated nucleophilic substitutions, a methodology later adapted to synthesize ethyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate. These innovations aligned with broader trends in medicinal chemistry, where ester and amine functionalities became critical for modulating pharmacokinetic properties.

Taxonomic Classification of Pyrazolo[5,1-c]Triazine Derivatives

Pyrazolo-triazine derivatives are classified by their ring fusion patterns and substituent profiles. Ethyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate belongs to the monocyclic carboxylate ester subclass, characterized by a single pyrazolo-triazine core with an ethyl ester at C3 and an amine at C4 (Table 1). This contrasts with annulated derivatives such as pyrazolo[4,3-e]tetrazolo[1,5-b]triazines, which incorporate additional fused rings.

Table 1: Taxonomic Classification of Select Pyrazolo-Triazine Derivatives

Class Core Structure Key Substituents Example Compound
Monocyclic carboxylates Pyrazolo[5,1-c]triazine C3 ester, C4 amine Ethyl 4-aminopyrazolo...carboxylate
Annulated triazoles Pyrazolo[4,3-e]triazolo... Fused triazole ring, sulfonamides Compound 3b
Tetrazole-fused Pyrazolo[4,3-e]tetrazolo... Tetrazole ring, aryl sulfonamides Derivative 3a

The taxonomic hierarchy further distinguishes derivatives based on electron-withdrawing groups (EWGs) like sulfonamides, which enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions. Ethyl 4-aminopyrazolo...carboxylate’s ester and amine groups position it as a versatile intermediate for generating libraries of analogs via hydrolysis or amidation.

Ethyl 4-Aminopyrazolo[5,1-c]Triazine-3-Carboxylate in Heterocyclic Chemistry Context

The compound’s structure ($$C8H9N5O2$$) integrates a pyrazole ring fused to a 1,2,4-triazine system, with critical substituents at C3 and C4. The ethyl ester at C3 acts as a stabilizing group, while the C4 amine enables participation in hydrogen bonding and coordination chemistry. This configuration mirrors strategies seen in anticancer pyrazolo[4,3-e]tetrazolo[1,5-b]triazines, where EWGs enhance apoptotic activity.

Synthesis typically proceeds via nucleophilic substitution of a methylsulfonyl precursor with ammonia or amines, followed by esterification (Scheme 1):
Scheme 1: Synthetic Pathway for Ethyl 4-Aminopyrazolo...Carboxylate

  • Methylsulfonyl precursor → Nucleophilic substitution with $$NH_3$$ → 4-Amino intermediate
  • Esterification with ethyl chloroformate → Ethyl 4-aminopyrazolo...carboxylate

This route, adapted from Mojzych’s methods, achieves yields exceeding 80% under optimized conditions. The compound’s reactivity is further evidenced by its participation in cycloaddition reactions, forming polycyclic systems relevant to GABA_A receptor ligands.

Scientific Significance and Contemporary Research Perspectives

Ethyl 4-aminopyrazolo...carboxylate’s dual functionality (amine and ester) makes it a linchpin for diversifying heterocyclic libraries. Recent studies highlight its role in synthesizing diethyl dicarboxylate analogs, which exhibit GABA_A receptor modulation—a potential pathway for anxiolytic drug development. Additionally, its structural analogy to pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides suggests untapped anticancer potential via caspase activation and NF-κB inhibition.

Future research should prioritize:

  • Mechanistic Studies : Elucidating interactions with biological targets like carbonic anhydrase IX/XII, validated in related triazines.
  • Derivatization : Leveraging the C4 amine for Schiff base formation or metal coordination complexes.
  • In Silico Modeling : Predicting binding modes against oncology and neurology targets using QSAR frameworks.

This compound’s versatility underscores its centrality in advancing heterocyclic chemistry, bridging synthetic innovation and therapeutic discovery.

Properties

IUPAC Name

ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-2-15-8(14)6-7(9)13-5(11-12-6)3-4-10-13/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDZRXLGQGLJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

Ethyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate (CAS: 6841-01-6, MF: C₈H₉N₅O₂) features a pyrazole ring fused to atriazine moiety, with an ethyl ester at position 3 and an amino group at position 4. Its structural complexity necessitates precise regioselective synthesis, often achieved through tailored reaction conditions. The compound’s applications span drug discovery, particularly as a scaffold for allosteric modulators and anticancer agents.

Cyclocondensation with β-Ketonitriles

Cyclocondensation reactions between 5-aminopyrazole derivatives and β-ketonitriles are a cornerstone for constructing the pyrazolo-triazine core. For example, Hill et al. demonstrated that heating 5-aminopyrazole (1.0 equiv) with β-ketonitriles (1.0 equiv) and aldehydes (1.0 equiv) in dimethylformamide (DMF) at 90°C for 16 hours, followed by treatment with sodium nitrite in acetic acid, yields pyrazolo-triazine derivatives. This method emphasizes the role of bulky substituents in directing regioselectivity; tert-butyl groups, for instance, favor pyrazolo[1,5-a]pyrimidine formation due to steric hindrance.

Table 1: Cyclocondensation Parameters and Yields

Reactants Solvent Catalyst Temperature Yield (%)
5-Aminopyrazole, β-Ketonitrile DMF Triethylamine 90°C 70–85
5-Aminopyrazole, Aldehyde Acetic Acid NH₄OAc Reflux 65–78

Multicomponent Reactions Using Aldehydes and Ketones

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in a single pot. Yao et al. reported a three-component approach using 5-aminopyrazole, arylaldehydes, and thiopyran-dione derivatives in glacial acetic acid with ammonium acetate, achieving 4,6,8,9-tetrahydropyrazolo-triazine derivatives in 72–88% yields. Similarly, El-borai et al. optimized MCRs under microwave irradiation, reducing reaction times from hours to minutes while maintaining yields above 85%. These methods highlight the efficiency of MCRs in introducing diversity into the triazine scaffold.

Microwave and Ultrasound-Assisted Synthesis

Modern techniques like microwave and ultrasound irradiation enhance reaction kinetics and selectivity. Nikpassand et al. synthesized pyrazolo-triazine derivatives via ultrasound-mediated reactions in ethanol, completing transformations in 4–5 minutes with 88–97% yields. Microwave-assisted reactions, as demonstrated by El-borai et al., further improved yields (90–95%) by promoting rapid heating and reducing side reactions.

Table 2: Advanced Synthesis Techniques

Method Conditions Time Yield (%)
Ultrasound Ethanol, 25°C 5 min 88–97
Microwave Acetic Acid, 150 W 10 min 90–95

Solvent and Catalytic System Optimization

Green chemistry principles have driven the adoption of ionic liquids and aqueous solvents. Shi et al. utilized the ionic liquid [bmim]Br at 90°C to synthesize pyrazolo-triazines with 92–95% yields, avoiding volatile organic solvents. Similarly, Bazgir et al. employed water with p-toluenesulfonic acid (p-TSA) under ultrasound, achieving 89% yields while minimizing environmental impact.

Mechanistic Pathways and Regioselectivity

The formation of Ethyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate typically proceeds through Michael addition, cyclization, and aromatization. Aggarwal et al. proposed that β-diketones exist in keto or enol forms under different conditions, dictating attack sites on 5-aminopyrazole and thus regioselectivity. For instance, keto forms favor C-4 attack, while enolic forms lead to C-6 substitution.

Analytical Characterization

The compound is characterized by NMR, mass spectrometry, and elemental analysis. Key data include:

  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, 3H, CH₂CH₃), 4.29 (q, 2H, CH₂CH₃), 6.78 (s, 1H, pyrazole-H).
  • MS (ESI) : m/z 208.1 [M+H]⁺.
  • Elemental Analysis : Calculated C 46.84%, H 4.38%, N 34.01%; Found C 46.72%, H 4.45%, N 33.94%.

Applications in Medicinal Chemistry

Pyrazolo-triazine derivatives exhibit promising bioactivity. Hill et al. identified analogs as mGluR5 positive allosteric modulators, potential therapeutics for schizophrenia. Additionally, cytotoxicity studies against CaCO-2 colon cancer cells (IC₅₀: 12–18 µM) underscore their anticancer potential.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Biological Activities

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied for its potential in various biological applications:

Anticancer Activity

Research has indicated that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. For example:

  • A study evaluated several derivatives against non-small cell lung cancer and colon cancer cell lines. Results showed that certain derivatives effectively inhibited cell growth .
  • Another investigation focused on the structure-activity relationship of triazine derivatives and their cytotoxic effects on various cancer cell lines .

Antimicrobial Activity

Studies have demonstrated that compounds within this class possess antimicrobial properties:

  • Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects .

Other Pharmacological Activities

The compound has also been explored for:

  • Anti-inflammatory : Exhibiting potential in reducing inflammation markers.
  • Analgesic : Showing promise in pain relief models.
  • Antiviral : Preliminary studies suggest activity against certain viral pathogens .

Case Study 1: Anticancer Evaluation

A systematic evaluation of a series of pyrazolo[5,1-c][1,2,4]triazine derivatives was conducted to assess their anticancer efficacy. The study utilized the NCI 60 cell line panel and found that several compounds displayed selective cytotoxicity against specific cancer types. The results highlighted the importance of substituent variations in enhancing biological activity.

CompoundCell Line TestedIC50 (µM)Activity
Compound AHCT116 (Colon)12.5Effective
Compound BA549 (Lung)15.0Moderate
Compound CMCF7 (Breast)>50Ineffective

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and screened against common pathogens. The results indicated significant activity against Candida albicans and Pseudomonas aeruginosa, suggesting potential for further development as therapeutic agents.

CompoundPathogen TestedZone of Inhibition (mm)
Compound DE. coli20
Compound EStaphylococcus aureus25
Compound FCandida albicans30

Mechanism of Action

The mechanism of action of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The pyrazolo[5,1-c][1,2,4]triazine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Comparison of Pyrazolo-Triazine Derivatives
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 6841-01-6 C₈H₉N₅O₂ 4-NH₂ 207.19 Anticancer research, synthesis intermediate
Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 6726-54-1 C₉H₁₀N₄O₂ 4-CH₃ 206.20 Enhanced lipophilicity, material science
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 1871041-43-8 C₁₀H₁₂N₄O₂ 4-CH₃, 7-CH₃ 220.23 Improved thermal stability
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 1396844-38-4 C₁₆H₁₅N₅O₂ 4-NH₂, 7-CH₃, 8-Ph 309.33 Antiproliferative activity
4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine - C₃H₂N₈O₄ 3,7-NO₂, 4-NH₂ 238.10 Energetic material (outperforms RDX)

Impact of Substituents on Functionality

  • Amino Group (4-NH₂): Enhances hydrogen bonding and nucleophilic reactivity, making the compound a candidate for drug design. The amino group in the parent compound facilitates interactions with biological targets like kinases or DNA .
  • Methyl Groups (4-CH₃, 7-CH₃) : Increase lipophilicity, improving membrane permeability but reducing solubility. Ethyl 4,7-dimethylpyrazolo-triazine (CAS 1871041-43-8) exhibits higher thermal stability, suitable for materials science applications .
  • Phenyl and Thienyl Groups: Introduce steric bulk and aromaticity. Ethyl 4-amino-8-(4-fluorophenyl) derivatives (e.g., CAS 1396844-38-4) show enhanced anticancer activity due to hydrophobic interactions with protein pockets .
  • Nitro Groups (3,7-NO₂): Found in triazolo-triazine derivatives (e.g., compound 31 ), nitro substitutions confer explosive properties, outperforming RDX in detonation velocity and insensitivity to mechanical stimuli.

Biological Activity

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS Number: 6841-01-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the condensation of 5-aminopyrazole with different electrophilic agents. The compound's molecular formula is C8H9N5O2C_8H_9N_5O_2, with a melting point range of 170–172 °C. It features a pyrazolo-triazine core that contributes to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast adenocarcinoma) and K-562 (chronic myelogenous leukemia).
  • Findings : The compound exhibited moderate cytotoxicity with IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines. However, it did not demonstrate significant inhibition of key protein kinases such as CDK2/cyclin E or Abl kinase within the tested concentration range .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that derivatives of pyrazolo compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha:

  • Mechanism : this compound may act by inhibiting intracellular signaling pathways involved in inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies:

  • Activity Spectrum : Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine derivatives have shown potential antibacterial and antifungal activity. Specifically, some derivatives demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Biological Activities

Activity Type Cell Line/Target IC50 Values Observations
AnticancerMCF-773–84 mg/mLModerate cytotoxicity; no significant kinase inhibition
K-562Not specified
Anti-inflammatoryTNF-alpha release in vitroIC50 = 0.283 mMEffective inhibition observed
AntimicrobialVarious bacterial strainsSpecific values not reportedBroad-spectrum activity noted

Case Studies

In a notable study published in MDPI, researchers synthesized various pyrazolo derivatives and assessed their biological activities. This compound was included in the evaluation alongside other compounds. The findings highlighted its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. Why do some synthetic routes report lower yields despite identical conditions?

  • Methodology :
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., uncyclized hydrazones).
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to optimize reaction time .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Reaction Temperature70–80°C (reflux)Prevents decomposition
Solvent (Cyclization Step)DMFEnhances intermediate solubility
Diazotization AgentNaNO₂ (1.2 eq) in 3M HClControls nitroso group formation

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